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Compound of Interest

Compound Name:

(1-(2-

Bromophenyl)cyclobutyl)methana

mine

CAS No.: 1228994-79-3

Cat. No.: B582486

Get Quote

Part 1: Structural Classification & Pharmacological
Context[1]
The Core Scaffold
The molecule (1-(2-Bromophenyl)cyclobutyl)methanamine belongs to the class of 1-

arylcycloalkylmethanamines.[1] These compounds are bioisosteres of phenethylamines where

the ethyl side chain is conformationally restricted by a cycloalkane ring (specifically a

cyclobutane) fused at the benzylic position.[1]

Chemical Class: Conformationally restricted phenethylamine.[1]

Key Pharmacophore: The distance between the aromatic centroid and the basic nitrogen is

locked, reducing entropic penalties upon binding to monoamine transporters (SERT, NET,

DAT).[1]
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Primary Analog Reference: This structure is the 2-bromo-ortho isomer of the primary amine

metabolite of Sibutramine (a known anorectic and SNDRI).[1]

Structural Analogs and Functional Categories
To understand the utility of the 2-bromo analog, we must categorize its structural relatives:

Analog Class
Representative
Molecule

Structural
Modification

Pharmacological
Impact

Positional Isomers

1-(4-

Bromophenyl)cyclobut

ylmethanamine

Para-substitution

Increases potency at

SERT/NET; reduces

steric clash compared

to ortho.[1]

Metabolic Analogs
Desmethylsibutramine

(Primary Amine)

Para-Chloro, Isobutyl

side chain

Active metabolite of

Sibutramine; potent

SNDRI.[1]

Ring Homologs

1-(2-

Bromophenyl)cyclopro

pylmethanamine

Ring contraction (C4

C3)

Alters the vector of the

amine; often

increases NET

selectivity (e.g.,

Bicifadine analogs).[1]

Electronic Isosteres

1-(2-

Methoxyphenyl)cyclob

utylmethanamine

Br

OMe

Changes lipophilicity

and H-bond acceptor

capability; reduces

halogen bonding

potential.[1]

The "Ortho-Effect" in Drug Design
The 2-bromo substitution is distinct from the typical 4-chloro (Sibutramine) pattern.[1]

Torsional Strain: The bulky bromine at the ortho position forces the phenyl ring to twist out of

coplanarity with the cyclobutane ring.[1] This creates a specific 3D volume occupancy that

can improve selectivity for specific transporter sub-pockets.[1]
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Synthetic Handle: The 2-bromo group is a high-value "handle" for Palladium-catalyzed cross-

coupling (Suzuki-Miyaura) to generate complex biaryl ligands.[1]

Part 2: Synthesis & Methodology[1][2]
The synthesis of 1-arylcyclobutylmethanamines relies on the construction of the quaternary

carbon via dialkylation of arylacetonitriles.[1]

Synthetic Pathway (Diagram)

2-Bromophenylacetonitrile 1-(2-Bromophenyl)
cyclobutanecarbonitrile

Cyclodialkylation
(Phase Transfer Catalysis)

1,3-Dibromopropane
NaH or NaOH/TBAB

(1-(2-Bromophenyl)
cyclobutyl)methanamine

Nitrile Reduction

LiAlH4 or BH3·THF

Suzuki Coupling
(Biaryl Analogs)

Pd(PPh3)4 / Ar-B(OH)2

Click to download full resolution via product page

Figure 1: Synthetic route for the generation of the core scaffold and subsequent derivatization.

Detailed Experimental Protocols
Protocol A: Synthesis of 1-(2-
Bromophenyl)cyclobutanecarbonitrile
This step establishes the quaternary center and the cyclobutane ring.

Reagents: 2-Bromophenylacetonitrile (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium

Hydride (NaH, 60% dispersion, 2.2 eq), DMSO/THF (1:1 v/v). Note: Phase transfer catalysis

(50% NaOH, TBAB, Toluene) is a safer, scalable alternative.[1]

Procedure:

Cool the NaH suspension in THF to 0°C under Argon.
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Add 2-Bromophenylacetonitrile dropwise.[1] Stir for 30 min (solution turns dark).

Add 1,3-Dibromopropane dropwise, maintaining temp < 10°C.

Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor via TLC

(Hexane/EtOAc 9:1).

Quench: Carefully add saturated NH4Cl.[1] Extract with EtOAc (3x).[1]

Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).[1]

Validation: 1H NMR should show the disappearance of the benzylic singlet and appearance

of cyclobutyl multiplets (1.8–2.8 ppm).[1]

Protocol B: Reduction to Methanamine
Critical Step: Nitrile reduction must avoid debromination of the aryl ring.[1]

Reagents: Borane-THF complex (1.0 M, 3.0 eq) or LiAlH4 (2.0 eq) in anhydrous THF.

Procedure:

Dissolve the nitrile intermediate in anhydrous THF. Cool to 0°C.[1]

Add Borane-THF dropwise (Borane is preferred over LiAlH4 to minimize aryl bromide

reduction).[1]

Reflux for 2 hours.[1]

Hydrolysis: Cool to 0°C. Add MeOH carefully, then 6M HCl. Reflux for 1 hour to break the

boron-amine complex.[1]

Workup: Basify with NaOH to pH 12. Extract with DCM.[1] Dry over Na2SO4.[1]

Isolation: Convert to Hydrochloride salt using HCl/Ether for stability.

Part 3: Structure-Activity Relationships (SAR) &
Pharmacology
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Mechanism of Action
Structural analogs of this class primarily act as Monoamine Transporter Inhibitors.[1]

Binding Mode: The protonated amine mimics the positively charged nitrogen of biogenic

amines (Dopamine, Serotonin).[1] The aromatic ring engages in

stacking with phenylalanine residues in the transporter (e.g., Phe72 in DAT).[1]

Cyclobutyl Role: The ring locks the phenyl group and amine into a gauche conformation,

which is often the bioactive conformation for uptake inhibition.[1]

SAR Decision Tree (Diagram)

Core: 1-(2-Bromophenyl)
cyclobutylmethanamine

Ring Variation Aryl Substitution Amine Substitution

Cyclopropyl: 
Increased NET Selectivity

Cyclopentyl: 
Reduced Potency (Steric Bulk)

4-Cl (Sibutramine): 
Balanced SNDRI

2-Br (Ortho): 
Twisted Conformation / 

Suzuki Handle

N-Methylation: 
Increases Lipophilicity

N-Isobutyl (Sibutramine): 
Metabolic Liability, High Potency

Click to download full resolution via product page

Figure 2: Structure-Activity Relationship (SAR) map detailing the impact of structural

modifications on pharmacological profiles.

Comparative Data Table
Comparison of the 2-bromo analog with established standards.
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Compound
Aryl Sub.[1]
[2][3][4][5]
[6]

Ring Size Amine
Primary
Target

Status

Target

Molecule
2-Br Cyclobutyl -NH2

SNDRI /

Intermediate

Research

Tool

Desmethylsib

utramine
4-Cl Cyclobutyl -NH2 SNDRI

Active

Metabolite

Sibutramine 4-Cl Cyclobutyl -N(Me)(iBu) SNDRI
Withdrawn

Drug

Bicifadine

Analog
4-Me Cyclopropyl -NH2

SNDRI (NET

pref.)

Clinical

Candidate

4-Bromo

Analog
4-Br Cyclobutyl -NH2 SNDRI

Research

Tool
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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